Atuzaginstat hydrochloride, also known as COR388, is a novel small molecule drug developed primarily for the treatment of Alzheimer’s disease. It functions as a gingipain inhibitor, targeting specific proteolytic enzymes produced by the bacterium Porphyromonas gingivalis, which has been implicated in both periodontal disease and the pathogenesis of Alzheimer’s disease. The compound is characterized by its ability to penetrate the blood-brain barrier, making it a candidate for addressing neurodegenerative conditions linked to bacterial infections.
Atuzaginstat was initially developed by Cortexyme, Inc., a biopharmaceutical company focused on diseases associated with neurodegeneration. The drug is currently under investigation in clinical trials, particularly the GAIN trial, which evaluates its efficacy and safety in patients with mild to moderate Alzheimer’s disease .
The synthesis of atuzaginstat hydrochloride involves several key steps typical for small molecule drug development. While detailed proprietary methods are not publicly disclosed, the general approach includes:
The molecular formula of atuzaginstat is with a CAS registry number of 2211981-76-7 . The synthesis process must ensure high purity and bioavailability, critical for its therapeutic efficacy.
Atuzaginstat's molecular structure features a complex arrangement that includes fluorinated groups, which enhance its pharmacokinetic properties. The structure can be represented as follows:
The InChIKey for atuzaginstat is OLIMBXKACVCIMM-HNNXBMFYSA-N . This unique identifier aids in database searches and chemical information retrieval.
Atuzaginstat primarily undergoes reactions associated with its interaction with gingipains:
The binding kinetics indicate an IC50 value of less than 50 picomolar, demonstrating potent inhibitory activity against gingipains . This strong interaction suggests a significant therapeutic potential in reducing bacterial virulence and associated neurotoxicity.
Atuzaginstat functions by inhibiting the activity of gingipains secreted by Porphyromonas gingivalis. The mechanism involves:
Relevant data from elemental analysis indicates:
Atuzaginstat is primarily being investigated for its potential applications in treating Alzheimer’s disease by targeting underlying bacterial infections linked to neurodegeneration. Its scientific uses include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4